Pharmacological Activity Null Baseline vs. Rivaroxaban: Critical for Bioanalytical Method Specificity Validation
Rivaroxaban diol (M-1) exhibits no detectable Factor Xa inhibitory activity, in contrast to rivaroxaban which demonstrates an IC50 of 0.7 nM and Ki of 0.4 nM . In vivo studies across three species (rat, dog, human) confirmed that no pharmacologically active circulating metabolites exist, with unchanged rivaroxaban being the sole major active component in plasma at all time points [1]. This established inactivity enables the diol to serve as a validated negative control and specificity marker in anti-FXa activity assays and bioanalytical method validation.
| Evidence Dimension | Factor Xa inhibitory activity |
|---|---|
| Target Compound Data | No detectable activity |
| Comparator Or Baseline | Rivaroxaban: IC50 = 0.7 nM; Ki = 0.4 nM |
| Quantified Difference | >1000-fold difference in potency (complete inactivity vs. nanomolar potency) |
| Conditions | Human Factor Xa enzymatic assay with chromogenic substrate S-2765 |
Why This Matters
Procurement of rivaroxaban diol rather than rivaroxaban is essential when the experimental objective is metabolite quantification, impurity profiling, or method specificity demonstration, not pharmacological activity assessment.
- [1] Weinz C, Schwarz T, Kubitza D, Mueck W, Lang D. Metabolism and Excretion of Rivaroxaban, an Oral, Direct Factor Xa Inhibitor, in Rats, Dogs, and Humans. Drug Metabolism and Disposition. 2009;37(5):1056-1064. View Source
